5-(m-Tolyl)pyridin-2-amine dihydrochloride

Description

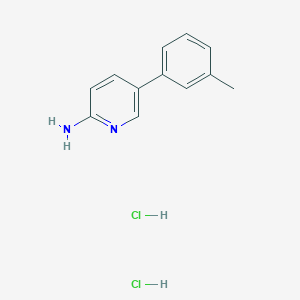

Structure

2D Structure

Properties

IUPAC Name |

5-(3-methylphenyl)pyridin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.2ClH/c1-9-3-2-4-10(7-9)11-5-6-12(13)14-8-11;;/h2-8H,1H3,(H2,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDJTOHSVIEJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661725 | |

| Record name | 5-(3-Methylphenyl)pyridin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189458-99-8 | |

| Record name | 5-(3-Methylphenyl)pyridin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amination of 2-Chloro-5-substituted Pyridines

A common approach is the nucleophilic substitution of a 2-chloro-5-substituted pyridine with ammonia or amine sources to obtain 2-aminomethylpyridine derivatives. For instance, the preparation of 2-chloro-5-aminomethylpyridine from 2-chloro-5-chloromethylpyridine is achieved by reaction with excess liquid ammonia at low temperatures (0–5 °C) in an autoclave with toluene as a diluent. This process yields the amine with high selectivity and good yield (~70%) after workup involving aqueous sodium hydroxide extraction and vacuum distillation.

| Step | Reagents & Conditions | Outcome/Yield |

|---|---|---|

| 2-chloro-5-chloromethylpyridine + NH3 (liq) | 0–5 °C, 8 h, toluene solvent | 2-chloro-5-aminomethylpyridine, 70% yield |

This intermediate can be further purified by extraction and distillation.

Introduction of the m-Tolyl Group at the 5-Position

Cross-Coupling Reactions (Suzuki Coupling)

For aryl substitution at the 5-position of pyridine rings, Suzuki coupling is a widely used method. The process involves the reaction of a halogenated pyridine derivative (e.g., 5-chloropyridin-2-amine) with m-tolylboronic acid in the presence of a palladium catalyst and base in an aprotic polar solvent.

- The amine group at the 2-position is often protected (e.g., BOC protection) to prevent side reactions during coupling.

- After coupling, the protective group is removed under acidic conditions.

- This method ensures regioselective substitution at the 5-position with the m-tolyl group.

For example, a related process described for pyridine derivatives involves:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Protection of 2-amine | BOC anhydride, base | Prevents side reactions |

| Suzuki coupling | m-Tolylboronic acid, Pd catalyst, base, aprotic solvent | 80–90% yield typical |

| Deprotection | Acidic conditions (e.g., HCl in dioxane) | Regenerates free amine |

This approach is supported by analogous syntheses of substituted pyridin-2-amines bearing aryl groups.

Formation of the Dihydrochloride Salt

Once the free 5-(m-Tolyl)pyridin-2-amine is obtained, conversion to the dihydrochloride salt is typically performed by treatment with excess hydrochloric acid in an appropriate solvent (e.g., ethanol or water).

- The reaction is carried out at ambient temperature.

- The salt precipitates out or is isolated by solvent evaporation.

- This salt form improves compound stability and handling.

Detailed Reaction Conditions and Purification

Amination Reaction Conditions

| Parameter | Details |

|---|---|

| Temperature | 0–5 °C for amination step |

| Solvent | Toluene or aprotic solvents |

| Reaction Time | 6–8 hours |

| Workup | Neutralization with NaOH, extraction with toluene, vacuum distillation |

Suzuki Coupling Conditions

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands |

| Base | K2CO3 or Na2CO3 |

| Solvent | Propionitrile, DMF, or dioxane |

| Temperature | Reflux or 80–110 °C |

| Time | 4–24 hours |

Salt Formation

| Parameter | Details |

|---|---|

| Acid | Concentrated HCl |

| Solvent | Ethanol, water, or mixture |

| Temperature | Room temperature |

| Isolation | Filtration or crystallization |

Summary Table of Preparation Steps

Research Findings and Optimization Notes

- Maintaining low temperatures during amination prevents undesired side reactions and improves selectivity.

- Use of protective groups during cross-coupling is critical to avoid amine coordination to the catalyst and side reactions.

- Phase transfer catalysts and dry inorganic bases can improve coupling efficiency in some pyridine derivative syntheses.

- The dihydrochloride salt form enhances compound stability, solubility in aqueous media, and facilitates purification.

- Solvent choice and reaction monitoring by chromatography (e.g., GC, LC) are essential for optimizing yields and purity.

Chemical Reactions Analysis

5-(m-Tolyl)pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

5-(m-Tolyl)pyridin-2-amine dihydrochloride serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions, including oxidation, reduction, and nucleophilic substitution, makes it a valuable building block in organic synthesis.

Common Reactions:

- Oxidation: Can be oxidized using agents like potassium permanganate.

- Reduction: Reduction can be performed with sodium borohydride.

- Substitution: The amine group can be replaced by nucleophiles under appropriate conditions.

Biological Applications

The compound has shown potential in several biological studies:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for notable bacterial strains are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These findings suggest its potential as a lead compound for developing new antimicrobial agents, particularly against resistant strains.

Cancer Research

In preclinical trials, the compound has been evaluated for its effects on various cancer cell lines. Results indicate that it can induce apoptosis at low concentrations through the activation of caspase pathways, which are critical for programmed cell death. This suggests a promising avenue for further exploration in cancer therapeutics.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and as a reagent in various processes. Its unique properties allow it to function effectively in different chemical environments, making it suitable for diverse applications in manufacturing and research laboratories .

Case Studies

- Antimicrobial Study : A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

- Cancer Research : Preclinical trials have shown promising results in inducing cell death in cancer cells at low concentrations. The mechanism involves interaction with cellular pathways that promote apoptosis, highlighting its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(m-Tolyl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The m-tolyl group in this compound provides hydrophobicity, aiding membrane permeability, while the dihydrochloride salt improves solubility . Piperidinyl substituents (e.g., in 5-(Piperidin-4-yl)pyridin-2-amine dihydrochloride) introduce basic nitrogen atoms, enhancing interactions with kinase active sites .

Pharmacological Relevance: Pexidartinib hydrochloride, a monohydrochloride, demonstrates the impact of bulky substituents (pyrrolopyridine and trifluoromethyl groups) on kinase selectivity and therapeutic efficacy . Pyrimidine analogs (e.g., 5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride) exhibit altered binding kinetics compared to pyridine derivatives due to ring structure differences .

Solubility and Stability

- Dihydrochloride vs. Monohydrochloride Salts: Dihydrochloride salts (e.g., this compound) generally exhibit higher aqueous solubility than monohydrochlorides (e.g., pexidartinib hydrochloride), crucial for formulation in aqueous-based assays .

- Free Bases vs. Salts : Free bases like 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine () require protonation for solubility, limiting their utility in physiological environments compared to pre-salted forms .

Research Findings and Trends

- Structural Optimization : Recent studies highlight the importance of substituent positioning on the pyridine ring. For instance, m-tolyl groups optimize steric effects without compromising solubility .

- Salt Form Selection: Dihydrochloride salts are increasingly preferred over monohydrochlorides in early-stage drug development for improved pharmacokinetic profiles .

- Emerging Analogues: Compounds like N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride (C₈H₁₂Cl₂F₃N₃) demonstrate the role of fluorine in enhancing metabolic stability and target affinity .

Biological Activity

5-(m-Tolyl)pyridin-2-amine dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring substituted with a tolyl group. The synthesis typically involves the following steps:

- Formation of the Pyridine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Dihydrochloride Salt Formation : The compound is usually converted to its dihydrochloride form for enhanced solubility and stability.

The compound's molecular formula is CHClN, and its CAS number is 1189458-99-8.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, especially against resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study reported that it induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and RPMI-8226 (multiple myeloma). The IC values were found to be:

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 | 0.75 |

| RPMI-8226 | 0.12 |

Mechanistically, it appears to inhibit key pathways involved in cell proliferation and survival, making it a promising candidate for further development as an anticancer agent.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.

- Apoptosis Induction : It interacts with cellular pathways that promote apoptosis in cancer cells, potentially through modulation of Bcl-2 family proteins.

- DNA Interaction : There is evidence suggesting that it may bind to DNA or interfere with DNA repair mechanisms in cancer cells.

Case Studies

- Antimicrobial Study : A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. Results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

- Cancer Research : In preclinical trials, the compound was tested on various cancer cell lines, showing promising results in inducing cell death at low concentrations. Further exploration into its mechanism revealed that it activates caspase pathways, which are crucial for apoptosis .

Q & A

Q. What are the optimal synthetic routes for 5-(m-Tolyl)pyridin-2-amine dihydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of pyridin-2-amine derivatives typically involves reductive amination or cyclization of precursors. For example:

- Reductive amination (applicable to structurally similar compounds) requires controlled temperatures (e.g., 40–60°C), solvents like methanol or ethanol, and pH adjustments to stabilize intermediates .

- Cyclization reactions (e.g., oxazole ring formation) may use acid catalysts (e.g., HCl) and glyoxal as a precursor .

Key parameters affecting yield and purity include:

| Parameter | Optimal Range | Impact on Synthesis |

|---|---|---|

| Temperature | 40–60°C | Higher temps risk decomposition |

| Solvent | Polar aprotic (DMF) | Enhances nucleophilic reactivity |

| pH | 6.5–7.5 | Stabilizes amine intermediates |

Post-synthesis purification via recrystallization or HPLC is critical .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (600 MHz) in DMSO-d₆ or CDCl₃ resolve aromatic protons (δ 6.5–8.5 ppm) and confirm substitution patterns .

- Liquid Chromatography-Mass Spectrometry (LCMS): ESI-MS detects molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks in dihydrochloride salts .

Q. What are the key structural features of this compound that contribute to its reactivity?

Methodological Answer:

- Pyridine Core: The electron-deficient ring facilitates electrophilic substitution at the 5-position.

- m-Tolyl Group: The meta-methyl substituent sterically hinders para-substitution, directing reactivity to ortho/para positions .

- Dihydrochloride Salt: Enhances solubility in polar solvents (e.g., water) and stabilizes the amine via protonation .

Structural data for analogous compounds (e.g., [1-(4-Methylpyridin-2-YL)propyl]amine dihydrochloride) include: - Molecular Weight: ~239.14 g/mol

- Hydrogen Bonding: N–H···Cl interactions stabilize crystalline lattices .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies are used to study its mechanism?

Methodological Answer:

- Enzyme Inhibition Assays: Competitive binding studies (e.g., TrkA kinase assays) measure IC₅₀ values using ATP-analog probes .

- Receptor Binding: Radioligand displacement assays (e.g., [³H]-labeled antagonists) quantify affinity (Kᵢ) for GPCRs or ion channels .

- Cellular Uptake: Fluorescence tagging (e.g., FITC conjugation) tracks intracellular localization via confocal microscopy .

Example workflow:

Target Identification: CRISPR-Cas9 knockout models validate target relevance.

Dose-Response Curves: EC₅₀/IC₅₀ determination using sigmoidal fitting.

Structural Biology: Co-crystallization with target proteins (e.g., kinases) resolves binding motifs .

Q. What strategies resolve contradictions in experimental data, such as varying biological activity across studies?

Methodological Answer:

- Batch Variability Analysis: Compare NMR/LCMS data across synthetic batches to identify impurities (e.g., unreacted precursors) .

- Solvent Effects: Test activity in different buffers (e.g., PBS vs. Tris-HCl) to assess pH-dependent stability .

- Orthogonal Assays: Confirm enzyme inhibition via both fluorogenic substrates and radioactive assays to rule out assay artifacts .

Case study: Discrepancies in IC₅₀ values for kinase inhibitors were resolved by standardizing ATP concentrations across labs .

Q. How can computational modeling predict the compound’s behavior in complex systems?

Methodological Answer:

- Docking Simulations (AutoDock Vina): Predict binding poses in enzyme active sites using PyMOL visualization .

- Molecular Dynamics (GROMACS): Simulate solvation effects (e.g., water/Cl⁻ interactions) over 100-ns trajectories .

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with logP and bioavailability .

Example workflow:

Virtual Screening: Prioritize analogs with improved affinity.

Free Energy Perturbation (FEP): Calculate ΔΔG for binding mutations.

ADMET Prediction: Use SwissADME to optimize pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.